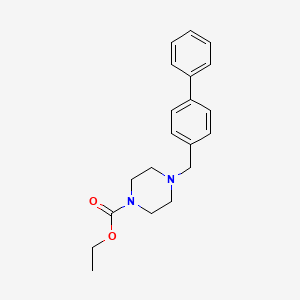
ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate, also known as BRL-49653, is a compound that belongs to the class of piperazinecarboxylate derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Aplicaciones Científicas De Investigación
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the 5-HT6 serotonin receptor, which is involved in the regulation of cognitive processes such as learning and memory. ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been used in various studies to investigate the role of the 5-HT6 receptor in cognitive processes and to develop potential treatments for cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate acts as a selective antagonist of the 5-HT6 serotonin receptor. By blocking the activity of this receptor, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can modulate the release of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. This modulation can lead to changes in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, as mentioned above, and can also affect the levels of various proteins and enzymes involved in synaptic plasticity and neuronal survival. ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been shown to improve cognitive function in various animal models of cognitive impairment, including Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to investigate the specific role of this receptor in cognitive processes without affecting other receptors or neurotransmitter systems. However, one limitation of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of the compound to achieve the desired effects, which can increase the risk of side effects or toxicity.
Direcciones Futuras
There are several potential future directions for the use of ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective 5-HT6 receptor antagonists that can be used in lower doses with fewer side effects. Another direction is the investigation of the role of the 5-HT6 receptor in other cognitive processes and neurological disorders, such as depression and anxiety. Additionally, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate could be used in combination with other drugs or therapies to improve cognitive function in various disorders.
Conclusion:
In conclusion, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate is a compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for the 5-HT6 serotonin receptor makes it a valuable tool for investigating the role of this receptor in cognitive processes and developing potential treatments for cognitive disorders. While there are limitations to its use, ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has shown promise in improving cognitive function in various animal models and has several potential future directions for research.
Métodos De Síntesis
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can be synthesized by reacting 4-biphenylylmethylchloride with 1-piperazinecarboxylic acid in the presence of triethylamine and ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain pure ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate.
Propiedades
IUPAC Name |
ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)22-14-12-21(13-15-22)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVMWUIPNPANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)



![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)